molecular formula C₁₉H₁₉ClFN₃O₆S B1147082 (5R)-Flucloxacillin Penilloic Acid CAS No. 42947-70-6

(5R)-Flucloxacillin Penilloic Acid

Número de catálogo B1147082
Número CAS: 42947-70-6
Peso molecular: 471.89
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5R)-Flucloxacillin Penilloic Acid is a derivative of Flucloxacillin, a synthetic penicillin antibiotic used for treating Staphylococcal infections. It is a product of chemical modification and is involved in the body's metabolic processes related to the parent drug, Flucloxacillin.

Synthesis Analysis

  • Novel synthesis methods have been developed to create potent drugs against Gram-positive pathogens, including resistant strains. This involves the creation of fluorinated compounds with enhanced antibacterial activity (Inagaki et al., 2003).

Molecular Structure Analysis

  • The molecular structure of Flucloxacillin and its derivatives, including this compound, has been characterized in various studies. These analyses help in understanding the drug's interaction and modification with proteins and other molecules in the body (Jenkins et al., 2009).

Chemical Reactions and Properties

  • Flucloxacillin and its derivatives, like this compound, undergo chemical reactions leading to the formation of penicillenic acid, a key component in their antibacterial activity. These reactions are crucial for the drug's efficacy (Yasuda & Shimada, 1971).

Physical Properties Analysis

  • The physical properties of Flucloxacillin and its derivatives, including solubility, stability, and formulation characteristics, are key to its pharmacokinetics and pharmacodynamics. These properties influence the drug's absorption, distribution, metabolism, and excretion (Stapon et al., 2003).

Chemical Properties Analysis

  • The chemical properties of this compound include its interaction with human serum proteins and its transformation into metabolites, which play a role in its therapeutic and adverse effects. The study of these properties is vital for understanding the drug's mechanism of action and potential interactions (Munro et al., 1978).

Aplicaciones Científicas De Investigación

Antibacterial Properties and Analytical Methodology

(5R)-Flucloxacillin penilloic acid, a derivative of flucloxacillin (FLU), is studied for its unique characteristics and bactericidal activity, particularly against penicillinase-producing bacteria. Flucloxacillin, designed for both oral and injectable administration, stands out for its resistance to penicillinase, an enzyme that cleaves the beta-lactam ring of penicillins rendering the drug inactive. The emphasis on developing analytical methods, especially high-performance liquid chromatography (HPLC), to determine FLU concentration in pharmaceutical products and biological matrices highlights the scientific community's focus on ensuring drug quality and effectiveness against microbial resistance. Moreover, the shift towards developing eco-friendly, sustainable analytical methods for FLU analysis points to a broader trend in pharmaceutical research towards environmental consciousness (Menezes et al., 2018).

Clinical Applications in Treating Osteomyelitis

The use of oral flucloxacillin, including its derivatives like this compound, has been widely documented in treating various infections such as osteomyelitis. Despite the lack of extensive prospective trials, retrospective studies and expert opinions suggest that oral FLU does not associate with more clinical failures compared to other oral antibiotics. Its narrow antibiotic spectrum, infrequent severe adverse effects, and low cost make it a preferred choice in clinical settings. The call for more investigative studies highlights the ongoing research interest in validating FLU's efficacy and exploring its full potential in treating bone infections (Preiss et al., 2020).

Enhanced Bone and Joint Infection Treatment

The exploration of FLU's application in treating staphylococcal osteomyelitis showcases the drug's significance in addressing bone and joint infections. Historical and contemporary studies affirm the clinical value of oral isoxazolyl penicillins, including flucloxacillin, in treating such conditions. The acknowledgment of FLU's well-tolerated long-term treatment regimen, particularly in Swedish medical practice, underscores its utility and demands further research to optimize treatment protocols and durations for osteomyelitis, thereby enhancing patient outcomes (Tevell & Christensson, 2020).

Propiedades

IUPAC Name

(2R,4S)-2-[(S)-carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRPOONYKNQRKD-IJEWVQPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747790
Record name (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121661-88-9, 42947-70-6
Record name 2-Thiazolidineacetic acid, 4-carboxy-α-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-, [2R-[2α(S*),4β]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121661-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.